4-chloro-N-(2-methoxybenzyl)benzamide
Description
4-Chloro-N-(2-methoxybenzyl)benzamide is a benzamide derivative characterized by a 4-chlorobenzoyl group linked to a 2-methoxybenzylamine moiety. This compound is synthesized via the addition of aromatic amines to 4-chloro-N-(2,2,2-trichloro-1-isothiocyanatoethyl)benzamide, followed by dehydrosulfation using dicyclohexylcarbodiimide (DCC) . Its structure includes polyisotopic elements (Cl), facilitating mass spectral interpretation . The compound has been explored as a precursor for heterocyclic systems (e.g., 4H-1,3,5-oxadiazines) and as a structural analog of Salubrinal, a known inhibitor of GADD34:PP1 complexes .
Properties
IUPAC Name |
4-chloro-N-[(2-methoxyphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-19-14-5-3-2-4-12(14)10-17-15(18)11-6-8-13(16)9-7-11/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNRAAMUTPRLIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-methoxybenzyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and 2-methoxybenzylamine.
Reaction: The 4-chlorobenzoyl chloride is reacted with 2-methoxybenzylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-methoxybenzyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Products include substituted benzamides with various functional groups replacing the chlorine atom.
Oxidation: Products include hydroxylated or carboxylated derivatives of the original compound.
Reduction: Products include the corresponding amine derivatives.
Scientific Research Applications
4-chloro-N-(2-methoxybenzyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-methoxybenzyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The methoxybenzyl group can enhance the compound’s ability to cross biological membranes, while the chlorobenzamide moiety can interact with target proteins through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Key Structural Features :
- 4-Chloro-N-(2-Methoxybenzyl)Benzamide : The 2-methoxybenzyl group introduces steric and electronic effects, influencing molecular conformation.
- Analogues :
- 2-Chloro-N-(4-Methoxyphenyl)Benzamide (): Exhibits a dihedral angle of 79.20° between aromatic rings, with the methoxy group lying nearly coplanar to its benzene ring .
- 4-Chloro-N-(3-Chlorophenyl)Benzamide (): Theoretical calculations align with experimental XRD data, showing C-Cl bond lengths of 1.74–1.76 Å .
Table 1: Crystallographic and Geometric Parameters
Reactivity :
Spectral Characteristics
FT-IR and Mass Spectra :
Table 2: Spectral Data Comparison
Target Compound :
- Methoxy group may enhance membrane permeability compared to chlorinated analogues.
Analogues :
- 4-Chloro-N-(4-Chlorophenyl)Benzamide (): Evaluated for tumor suppressor stabilization but showed weaker activity than disulfide derivatives .
- Salicylamides (): Exhibit potent antimicrobial activity (IC₅₀ ~1 µM against Desulfovibrio piger), whereas benzamides without hydroxyl groups (e.g., target compound) lack this activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
